molecular formula C11H11ClN2O B12610712 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

Cat. No.: B12610712
M. Wt: 222.67 g/mol
InChI Key: HCQZXNWLQOQAQP-UHFFFAOYSA-N
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Description

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chloro substituent on the pyrrolo[2,3-b]pyridine ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) typically involves multi-step organic reactions. One common method includes the cross-coupling reaction of a pyrrolo[2,3-b]pyridine derivative with a suitable butanone precursor under controlled conditions. The reaction often requires the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research focuses on its potential as a therapeutic agent targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The chloro substituent also contributes to its distinct biological properties .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one

InChI

InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-14-11-10(8)9(12)4-5-13-11/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

HCQZXNWLQOQAQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CNC2=NC=CC(=C12)Cl

Origin of Product

United States

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